An In-depth Technical Guide to Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
An In-depth Technical Guide to Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
A Note on Nomenclature: This guide focuses on the chemical compound with the CAS Number 17173-27-2. While the user requested information on "Methyl 2-(5-acetyl-2-methoxyphenyl)acetate," publicly available chemical databases predominantly identify CAS 17173-27-2 as Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate . Given the structural similarities and the specificity of the CAS identifier, this document will detail the properties and protocols for the latter compound, which is a significant intermediate in synthetic organic chemistry.
Introduction
Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a substituted phenyl ring with acetyl, methoxy, and methyl acetate moieties, offers multiple reaction sites for chemical modification. This versatility makes it a key intermediate in the development of novel compounds, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical identifiers, synthesis, characterization, and applications for researchers and professionals in drug development.
Part 1: Chemical Identifiers and Physicochemical Properties
A clear and unambiguous identification of a chemical compound is fundamental for scientific research. The following table summarizes the key identifiers and physicochemical properties of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.
| Identifier | Value | Source |
| CAS Number | 17173-27-2 | [1][2][3] |
| IUPAC Name | methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate | [1] |
| Molecular Formula | C13H16O5 | [1][2] |
| Molecular Weight | 252.26 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC | [1] |
| InChI | InChI=1S/C13H16O5/c1-8(14)10-7-12(17-3)11(16-2)5-9(10)6-13(15)18-4/h5,7H,6H2,1-4H3 | [1] |
| Synonyms | 2-acetyl homoveratric acid methylester, (2-acetyl-4,5-dimethoxy-phenyl)-acetic acid methyl ester | [2] |
| Boiling Point | 376.1°C at 760 mmHg | [3] |
| Density | 1.137 g/cm³ | [3] |
Part 2: Synthesis and Purification
The synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is a critical process for its utilization as a chemical intermediate. While specific, detailed, and publicly available synthesis protocols are limited, a general approach can be inferred from related reactions and the known chemistry of its precursors.
Conceptual Synthesis Workflow
The synthesis would likely involve the acylation of a substituted dimethoxyphenylacetate. A plausible precursor is methyl (3,4-dimethoxyphenyl)acetate.[3] The acetyl group can be introduced via a Friedel-Crafts acylation reaction.
Caption: Conceptual workflow for the synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of methyl (3,4-dimethoxyphenyl)acetate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).
-
Acylation: Acetic anhydride is then added dropwise to the reaction mixture.[3] The reaction is allowed to stir and slowly warm to room temperature. Progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.
Part 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
Analytical Workflow
Caption: Standard analytical workflow for the characterization of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the carbonyl groups of the acetyl and ester moieties.
Part 4: Applications in Drug Development
Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is a precursor for the synthesis of various derivatives with potential biological activities.
Role as a Synthetic Intermediate
Research has shown that this compound can be used to synthesize more complex molecules. For instance, it is a starting material for the preparation of Methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate.[4] This bromo-derivative is then reacted with substituted p-aminobenzoic esters to form aminoacetyl derivatives.[4] Some of these resulting compounds have been investigated for their potential local anesthetic and anti-inflammatory properties.[4]
Potential Signaling Pathway Modulation
The core structure of this compound is present in various biologically active molecules. While direct evidence for its interaction with specific signaling pathways is not extensively documented, its derivatives are of interest in drug discovery. For example, compounds with similar structural motifs have been explored as kinase inhibitors.
Caption: Role as a precursor in the discovery of bioactive compounds.
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[7] If inhaled, move to fresh air.[7] Seek medical attention if any symptoms persist.
References
- BASF. (2026, January 28).
-
PubChem. (n.d.). Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
- TCI Chemicals. (n.d.).
- CDH Fine Chemical. (n.d.).
- GuideChem. (n.d.). methyl 2-(2-acetyl-4,5-dimethoxyphenyl)
- Merck Millipore. (n.d.).
- Fisher Scientific. (2024, March 30).
-
PubChem. (n.d.). Methyl 2-(5-methoxy-2-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
- BOC Sciences. (n.d.). CAS 60792-88-3 ((5-Acetyl-2-methoxyphenyl)
- Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1357.
- LookChem. (n.d.). Cas 17173-27-2,METHYL 2-(2-ACETYL-4,5-DIMETHOXYPHENYL)
- Sigma-Aldrich. (n.d.). Methyl 2-Hydroxy-2-(4-methoxyphenyl)
- ChemBK. (n.d.). methyl 2-(2-hydroxy-3-methoxyphenyl)
- Peikow, D., & Gessner, A. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research.
-
PubChem. (n.d.). Methyl 5-acetyl-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
- National Library of Medicine. (n.d.).
- ChemicalBook. (2025, July 16). methyl 2-(5-bromo-2-methoxyphenyl)
- SpectraBase. (n.d.).
- Environmental Protection Agency. (2025, October 15). Methyl 2-(3,4,5-trimethoxyphenyl)
- PubChemLite. (n.d.). Methyl 2-(4-acetyl-2-methoxyphenoxy)
- Sigma-Aldrich. (n.d.). methyl (2-methoxyphenyl)
- ChemicalBook. (2025, October 14).
- SIELC Technologies. (2018, May 16).
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis.
Sources
- 1. Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate | C13H16O5 | CID 2727732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 2-(2-ACETYL-4,5-DIMETHOXYPHENYL)ACETATE, CasNo.17173-27-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. Cas 17173-27-2,METHYL 2-(2-ACETYL-4,5-DIMETHOXYPHENYL)ACETATE | lookchem [lookchem.com]
- 4. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
